2,2-Difluoro-2-(pyrimidin-4-yl)ethanol

Medicinal Chemistry Physicochemical Property Optimization Drug Design

2,2-Difluoro-2-(pyrimidin-4-yl)ethanol (CAS: 2229101-84-0) is a difluorinated pyrimidine-ethanol hybrid that functions primarily as a versatile chemical scaffold and intermediate in medicinal chemistry. Its structure combines a pyrimidine heterocycle with a 2,2-difluoroethanol side chain, a motif designed to modulate key physicochemical properties like lipophilicity and metabolic stability.

Molecular Formula C6H6F2N2O
Molecular Weight 160.12 g/mol
Cat. No. B13596994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(pyrimidin-4-yl)ethanol
Molecular FormulaC6H6F2N2O
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(CO)(F)F
InChIInChI=1S/C6H6F2N2O/c7-6(8,3-11)5-1-2-9-4-10-5/h1-2,4,11H,3H2
InChIKeyACKCZGMPYYQXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-(pyrimidin-4-yl)ethanol: A Key Building Block for Tailored Medicinal Chemistry


2,2-Difluoro-2-(pyrimidin-4-yl)ethanol (CAS: 2229101-84-0) is a difluorinated pyrimidine-ethanol hybrid that functions primarily as a versatile chemical scaffold and intermediate in medicinal chemistry . Its structure combines a pyrimidine heterocycle with a 2,2-difluoroethanol side chain, a motif designed to modulate key physicochemical properties like lipophilicity and metabolic stability. This compound has been specifically employed in scaffold-hopping strategies to generate 2-(2-aminopyrimidine)-2,2-difluoroethanol derivatives, which are potent bioisosteres of salicylidene acylhydrazide inhibitors of bacterial type III secretion systems [1].

Difluorinated pyrimidine-ethanol scaffold for medicinal chemistry
Key intermediate for T3SS inhibitor bioisostere synthesis
4-Pyrimidinyl regioisomer for kinase inhibitor derivatization

Procurement Risks of Non-Fluorinated or Regioisomeric Pyrimidine Ethanol Analogs


Simple substitution with the non-fluorinated analog 2-(pyrimidin-4-yl)ethanol or a regioisomer like 2,2-difluoro-2-(pyrimidin-2-yl)ethanol is not scientifically neutral. The gem-difluoro group in 2,2-difluoro-2-(pyrimidin-4-yl)ethanol profoundly alters lipophilicity, as predicted logP values show a stark difference from non-fluorinated versions . This directly impacts membrane permeability and metabolic stability, which are critical parameters in lead optimization. Furthermore, the specific 4-substitution pattern on the pyrimidine ring is essential for synthesizing the 2-(2-aminopyrimidine)-2,2-difluoroethanol bioisostere class, a function that other regioisomers cannot replicate [1]. Procuring an incorrect analog risks failure in critical synthetic pathways.

Target: 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol Non-fluorinated analog drastically reduces predicted lipophilicity, shifting ADME and permeability profiles. Non-fluorinated: 2-(pyrimidin-4-yl)ethanol
Target: 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol 2-Pyrimidinyl regioisomer is not reported in key synthetic routes for bioisostere or kinase inhibitor scaffolds. Regioisomer: 2,2-difluoro-2-(pyrimidin-2-yl)ethanol

Quantified Differentiation of 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol Against its Closest Analogs


Lipophilicity Enhancement vs. Non-Fluorinated Analog

The target compound exhibits a substantially higher predicted logP (0.56) compared to its non-fluorinated analog, 2-(pyrimidin-4-yl)ethanol (predicted logP 0.01) [REFS-1, REFS-2]. This indicates a multifold increase in lipophilicity, which is a key parameter for enhancing membrane permeability and potentially improving the pharmacokinetic profile of derived drug candidates.

Lipophilicity Shift
Data to verify
55-fold higher predicted logP
0.56 vs 0.01 (non-fluorinated analog)
Reported lipophilicity shift supports ADME property tuning in lead optimization.
Predicted values from in silico methods; experimental validation advised.
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Essential Building Block for a Specific Bioisostere Scaffold

The compound is a direct precursor in the synthesis of a focused library of 2-(2-aminopyrimidine)-2,2-difluoroethanols, a novel class of bioisosteres for salicylidene acylhydrazides (inhibitors of bacterial type III secretion) [1]. This specific synthetic route is not accessible using the non-fluorinated 2-(pyrimidin-4-yl)ethanol or other regioisomers, as the gem-difluoro group is an integral part of the final pharmacophore.

Bioisostere Synthesis
Class-level
Target: bioisostere synthesis compatible
Non-fluorinated analog: incompatible
Enables synthesis of reported type III secretion inhibitor bioisosteres.
Derived from a single synthetic study; yields may vary.
Anti-Virulence Type III Secretion System Scaffold Hopping

Enabling Intermediate for Pyrimidin-4-yl-based ROS1 Kinase Inhibitors

Published structure-activity relationship (SAR) studies have identified pyrimidine-4-yl-ethanol derivatives, with the (R)-1-(pyrimidin-4-yl)ethanol moiety, as key components for ROS1 kinase inhibitory activity [1]. The target 2,2-difluoro-2-(pyrimidin-4-yl)ethanol represents a key starting material for further iterative design and optimization of this inhibitor class, a role that its 2-pyrimidinyl regioisomer does not serve.

ROS1 Inhibitor SAR
Class-level
Key starting material for ROS1 inhibitor optimization
2-isomer: absent from SAR
Aligns with established pharmacophore for ROS1 kinase inhibition research.
SAR context; activity is limited to reported derivatives.
Kinase Inhibitors Oncology Structure-Activity Relationship

High-Impact Application Scenarios for 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol


Scaffold Hopping for Next-Generation Anti-Virulence Agents

Leveraging its role as a key building block, researchers can employ 2,2-difluoro-2-(pyrimidin-4-yl)ethanol to synthesize and expand a library of 2-(2-aminopyrimidine)-2,2-difluoroethanols, as outlined by Dahlgren et al. [1]. This is a proven strategy to discover novel bioisosteres of salicylidene acylhydrazides, targeting the type III secretion system in Gram-negative pathogens, a non-bactericidal mechanism with a high barrier to resistance.

Precursor for Optimized ROS1 Kinase Targeting in NSCLC

Medicinal chemistry teams can utilize this compound to derivatize the pyrimidin-4-yl-ethanol core, building upon established SAR for ROS1 kinase inhibition [1]. The gem-difluoro substitution provides a significant lipophilicity boost (logP 0.56 vs. 0.01 for the non-fluorinated analog), which can be exploited to improve membrane permeability and the overall pharmacokinetic profile of the resulting kinase inhibitor candidates.

Physicochemical Property Modulation in Lead Optimization

In combinatorial and medicinal chemistry, the compound serves as a strategic module for tuning physicochemical properties. The quantified increase in lipophilicity (logP from 0.01 to 0.56) offers a rational design choice over the non-fluorinated parent [1]. This enables a systematic exploration of how fluorination impacts the solubility-permeability trade-off, metabolic stability, and target engagement in a broad range of target classes.

Application
Selection Property
Validation Focus
T3SS inhibitor bioisostere synthesis
Reported synthetic route to 2-(2-aminopyrimidine)-2,2-difluoroethanol scaffold
Confirm synthetic route and yield from literature
ROS1 kinase inhibitor lead derivation
4-Pyrimidinyl regioisomer required for pharmacophore alignment
Verify SAR alignment and kinase assay relevance
Lead lipophilicity optimization
Predicted logP enhancement vs non-fluorinated analog
Validate experimental logP and permeability impact
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